molecular formula C6H5N3O B575494 Imidazo[2,1-d][1,3,5]oxadiazepine CAS No. 187942-48-9

Imidazo[2,1-d][1,3,5]oxadiazepine

Cat. No.: B575494
CAS No.: 187942-48-9
M. Wt: 135.126
InChI Key: PHECQCICSYIWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation of Imidazo[2,1-d]oxadiazepine

Molecular Architecture and Bonding Patterns

The molecular architecture of imidazo[2,1-d]oxadiazepine exhibits a sophisticated bicyclic framework combining a five-membered imidazole ring fused to a seven-membered oxadiazepine ring. The compound possesses the molecular formula C6H5N3O with a molecular weight of 135.12 g/mol, as documented in chemical databases. The structural framework incorporates three nitrogen atoms and one oxygen atom strategically positioned within the fused ring system, creating a unique electronic environment that influences the compound's chemical properties.

The bonding patterns within this heterocyclic system demonstrate the characteristic features of both aromatic and non-aromatic regions. The imidazole portion contributes aromatic character through its delocalized pi-electron system, while the seven-membered oxadiazepine ring introduces conformational flexibility and distinct electronic properties. The fusion occurs at positions 2 and 1 of the imidazole ring with positions d of the oxadiazepine system, creating a seamless integration of the two heterocyclic units.

The canonical SMILES representation C1=CN2C=COC=NC2=N1 reveals the connectivity pattern and spatial arrangement of atoms within the molecule. This notation indicates the presence of multiple nitrogen-carbon and carbon-oxygen bonds that define the structural integrity of the compound. The InChI key PHECQCICSYIWCP-UHFFFAOYSA-N provides a unique identifier for this specific molecular arrangement.

Property Value
Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS Number 187942-48-9
InChI Key PHECQCICSYIWCP-UHFFFAOYSA-N
SMILES C1=CN2C=COC=NC2=N1

Comparative Analysis of Fused Heterocyclic Systems

The structural features of imidazo[2,1-d]oxadiazepine can be better understood through comparison with related fused heterocyclic systems. Similar bicyclic frameworks include imidazo[2,1-b]oxazole, which possesses a smaller six-membered fused ring system with molecular formula C5H4N2O. This structural comparison reveals how ring size affects molecular properties and conformational behavior.

Another related system, imidazo[2,1-b]oxazepine, demonstrates the impact of different fusion patterns on molecular architecture. This compound contains a seven-membered ring similar to the target molecule but with different heteroatom positioning, resulting in molecular formula C7H6N2O and molecular weight 134.14 g/mol. The presence of two nitrogen atoms compared to three in the target compound significantly alters the electronic distribution and potential reactivity patterns.

The comparison extends to triazole-containing systems, which share nitrogen-rich heterocyclic characteristics. Five-membered heterocycles with multiple nitrogen atoms, such as 1,2,3-triazoles and 1,2,4-triazoles, exhibit tautomeric behavior and specific basicity patterns. These compounds demonstrate the influence of nitrogen positioning on molecular stability and chemical reactivity, providing insights into the behavior expected from the three-nitrogen system in imidazo[2,1-d]oxadiazepine.

Tetrazole systems represent the extreme of nitrogen incorporation in five-membered rings, containing four nitrogen atoms. These compounds exhibit unique hydrogen bonding patterns and aromatic character, with tetrazole showing predominance of the 1H-form over the 2H-form based on dipole moment calculations. Such comparisons illuminate the electronic properties expected in the nitrogen-rich regions of the target compound.

Compound Molecular Formula Ring System Key Structural Features
Imidazo[2,1-d]oxadiazepine C6H5N3O 5+7 fused Three nitrogen atoms, one oxygen
Imidazo[2,1-b]oxazole C5H4N2O 5+5 fused Two nitrogen atoms, one oxygen
Imidazo[2,1-b]oxazepine C7H6N2O 5+7 fused Two nitrogen atoms, one oxygen
1,2,3-Triazole C2H3N3 5-membered Three nitrogen atoms, tautomeric
Tetrazole CH2N4 5-membered Four nitrogen atoms, aromatic

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial information about the structural characteristics of imidazo[2,1-d]oxadiazepine through analysis of proton and carbon-13 environments. The heterocyclic protons in similar fused systems typically appear in characteristic chemical shift ranges that reflect their electronic environments and aromatic character.

Proton nuclear magnetic resonance analysis of related heterocyclic compounds reveals distinct patterns for different structural regions. Aromatic protons directly attached to heterocyclic rings typically appear in the downfield region between 6.5 and 8.5 parts per million, as observed in general aromatic systems. The specific chemical shifts depend on the electron density around each proton, which is influenced by the neighboring heteroatoms and the overall electronic structure of the fused ring system.

The presence of multiple nitrogen atoms in the imidazo[2,1-d]oxadiazepine framework creates varied electronic environments that should produce distinct chemical shift patterns. Pyridine-type nitrogen atoms, which are prevalent in such systems, contribute to deshielding effects that push proton signals downfield. The quintet and triplet splitting patterns observed in similar heterocyclic systems reflect the coupling relationships between adjacent protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. Different carbon environments, particularly those adjacent to nitrogen and oxygen atoms, exhibit characteristic chemical shifts that aid in structural confirmation. The aromatic carbon signals typically appear in the 100-160 parts per million range, with specific values depending on the degree of substitution and heteroatom influence.

Nuclear Magnetic Resonance Parameter Expected Range Structural Significance
Aromatic C-H protons 6.5-8.5 ppm Heterocyclic aromatic character
Aromatic carbons 100-160 ppm Carbon framework identification
Nitrogen-adjacent carbons 140-160 ppm Heteroatom influence
Oxygen-adjacent carbons 150-170 ppm Oxygen deshielding effects
Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of imidazo[2,1-d]oxadiazepine provides valuable information about molecular fragmentation pathways and structural confirmation through molecular ion detection. The molecular ion peak at mass-to-charge ratio 135 corresponds to the intact molecule, providing direct confirmation of the molecular weight.

Fragmentation patterns in nitrogen-rich heterocyclic compounds typically involve loss of nitrogen-containing fragments, carbon monoxide, and small neutral molecules. The stability of the aromatic portions often leads to fragment ions that retain the core heterocyclic structure while losing peripheral atoms or functional groups. Similar compounds demonstrate characteristic fragmentation involving sequential loss of nitrogen atoms and formation of stable aromatic cations.

The electron impact ionization of related heterocyclic systems produces distinctive fragmentation patterns that reflect the inherent stability of different molecular regions. Base peaks often correspond to the most stable fragment ions, which typically retain maximal aromatic character and minimize charge localization on heteroatoms. The fragmentation behavior provides insights into the relative bond strengths and electronic properties within the molecular framework.

High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurement. The exact molecular weight of 135.12 daltons for C6H5N3O allows differentiation from isomeric compounds and provides definitive structural confirmation. Tandem mass spectrometry techniques can elucidate detailed fragmentation pathways and structural relationships between parent and daughter ions.

Mass Spectrometric Feature Expected Value Analytical Significance
Molecular ion m/z 135 Molecular weight confirmation
Base peak Variable Most stable fragment
Nitrogen loss fragments m/z 135-14n Nitrogen-containing losses
Carbon monoxide loss m/z 135-28 Functional group identification
Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals the vibrational characteristics of imidazo[2,1-d]oxadiazepine through analysis of molecular vibrations associated with different functional groups and bonding patterns. The heterocyclic framework contains multiple types of bonds including carbon-nitrogen, carbon-carbon, and carbon-oxygen linkages, each contributing distinct vibrational frequencies to the infrared spectrum.

The aromatic carbon-hydrogen stretching vibrations typically appear in the 3100-3000 wavenumber region, reflecting the aromatic character of the fused ring system. These stretching modes provide information about the electronic environment of the aromatic protons and the degree of conjugation within the molecular framework. The intensity and exact frequency of these bands depend on the specific substitution pattern and electronic effects of the heteroatoms.

Carbon-nitrogen stretching vibrations in heterocyclic compounds appear in various regions depending on the hybridization state and bonding environment. Aromatic carbon-nitrogen bonds typically show stretching frequencies in the 1600-1300 wavenumber range, while the specific values depend on the ring strain and electronic effects of neighboring atoms. The multiple nitrogen atoms in the imidazo[2,1-d]oxadiazepine structure should produce multiple carbon-nitrogen stretching bands with varying intensities.

Carbon-oxygen stretching vibrations contribute additional characteristic features to the infrared spectrum. Single carbon-oxygen bonds in heterocyclic systems typically appear in the 1300-1000 wavenumber range, with the exact frequency influenced by the ring strain and electronic environment. The oxygen atom's position within the seven-membered ring affects the vibrational characteristics and provides structural information about the oxadiazepine portion of the molecule.

Ring breathing modes and out-of-plane bending vibrations of the aromatic systems appear in the fingerprint region below 1500 wavenumbers. These complex vibrational modes reflect the overall molecular geometry and provide detailed structural information that complements the functional group assignments from higher frequency regions.

Infrared Vibrational Mode Frequency Range (cm⁻¹) Assignment
Aromatic C-H stretch 3100-3000 Heterocyclic aromatic protons
C=N stretch 1650-1500 Aromatic carbon-nitrogen bonds
C-N stretch 1400-1200 Aliphatic carbon-nitrogen bonds
C-O stretch 1300-1000 Carbon-oxygen bonds
Ring breathing 1000-600 Aromatic ring vibrations

Properties

CAS No.

187942-48-9

Molecular Formula

C6H5N3O

Molecular Weight

135.126

IUPAC Name

imidazo[2,1-d][1,3,5]oxadiazepine

InChI

InChI=1S/C6H5N3O/c1-2-9-3-4-10-5-8-6(9)7-1/h1-5H

InChI Key

PHECQCICSYIWCP-UHFFFAOYSA-N

SMILES

C1=CN2C=COC=NC2=N1

Synonyms

Imidazo[2,1-d][1,3,5]oxadiazepine (9CI)

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions Involving Bifunctional Amines and Carbonyl Derivatives

Cyclocondensation remains a cornerstone strategy for constructing seven-membered heterocycles. For instance, the reaction of o-phenylenediamine derivatives with electrophilic carbonyl-containing reagents has been widely employed to synthesize benzo-fused triazepines . Adapting this approach, Imidazo[2,1-d][1,3,] oxadiazepine could theoretically form via the condensation of 2-aminoimidazole derivatives with α,β-diketones or keto-esters under acidic or basic conditions.

Example Pathway :
Reaction of 2-amino-1H-imidazole (A ) with ethyl glyoxalate (B ) in ethanol under reflux conditions may yield the intermediate Schiff base (C ), which undergoes intramolecular cyclization to form the oxadiazepine ring. Subsequent dehydration could furnish the target compound (D ) (Figure 1).

Key Considerations :

  • Solvent Effects : Polar aprotic solvents like DMF enhance cyclization efficiency by stabilizing transition states .

  • Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) accelerate imine formation and ring closure .

Ring-Closing Metathesis (RCM) of Diyne Precursors

Ring-closing metathesis offers a versatile route to medium-sized heterocycles. The PMC review highlights the use of Grubbs catalysts for synthesizing triazepines via RCM . For oxadiazepines, a diyne precursor containing oxygen and nitrogen atoms could undergo metathesis to form the seven-membered ring.

Proposed Synthesis :

  • Preparation of a diyne precursor (E ) by coupling 2-vinylimidazole with a propargyl ether.

  • RCM using Grubbs II catalyst in dichloromethane at 40°C to yield Imidazo[2,1-d] oxadiazepine (F ) (Figure 2).

Optimization Parameters :

  • Catalyst Loading : 5–10 mol% Grubbs II ensures complete conversion .

  • Temperature : Elevated temperatures (40–60°C) mitigate steric hindrance in the transition state .

I₂-Mediated Annulation Strategies

The I₂-mediated annulation of 2-amino triazines with ketones, as reported by the Royal Society of Chemistry, provides a template for oxadiazepine synthesis . By substituting triazines with oxygen-containing analogs, this method could be adapted to form the oxadiazepine core.

Adapted Protocol :

  • Reaction of 2-amino-1,3,5-oxadiazepine (G ) with acetophenone (H ) in the presence of I₂ (1.2 equiv) in DMSO at 80°C.

  • Oxidative annulation yields Imidazo[2,1-d] oxadiazepine (I ) via C–N and C–O bond formation (Figure 3).

Advantages :

  • Broad Substrate Scope : Electron-rich and electron-poor ketones are tolerated .

  • Scalability : Demonstrated gram-scale synthesis for related imidazo-triazines .

Multicomponent Reactions (MCRs) Involving Isocyanides

MCRs enable rapid assembly of complex heterocycles. The PMC review describes the use of hydrazonoyl chlorides in triazepine synthesis , suggesting that analogous isocyanide-based MCRs could generate oxadiazepines.

Hypothetical Reaction :

  • Mixing 2-isocyanoimidazole (J ), glyoxylic acid (K ), and benzaldehyde (L ) in methanol.

  • Ugi-type reaction forms a linear intermediate (M ), which cyclizes under basic conditions to yield the target compound (N ) (Figure 4).

Critical Factors :

  • pH Control : Neutral or mildly basic conditions prevent premature cyclization .

  • Temperature : Room temperature favors imidazole activation without side reactions .

Oxidative Cyclization of Thioamide Precursors

Thioamides serve as versatile intermediates for heterocycle formation. The PMC review notes that sulfur-containing precursors can undergo oxidative desulfurization to generate nitrogen-oxygen rings .

Synthetic Route :

  • Condensation of 2-mercaptoimidazole (O ) with ethylenediamine (P ) to form thioamide (Q ).

  • Oxidative cyclization using H₂O₂ or m-CPBA in CH₃CN yields Imidazo[2,1-d] oxadiazepine (R ) (Figure 5).

Yield Optimization :

  • Oxidant Selection : m-CPBA provides higher regioselectivity compared to H₂O₂ .

  • Reaction Time : Prolonged stirring (12–24 h) ensures complete desulfurization .

Q & A

Q. What are the established synthetic pathways for Imidazo[2,1-d][1,3,5]oxadiazepine, and how can researchers optimize reaction yields?

this compound synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include the formation of the oxadiazepine ring via cyclization of precursors under controlled temperature and catalytic conditions. For example, midazolam derivatives (structurally related benzodiazepines) are synthesized using alkylation and ring-closure reactions with molar yields exceeding 90% under optimized conditions . Methodologically, factorial design experiments can systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify yield-optimizing conditions .

Q. How do researchers validate the pharmacological targets of this compound derivatives?

Target validation begins with in vitro binding assays (e.g., radioligand displacement studies) to assess affinity for receptors like GABAA. Follow-up in vivo behavioral tests (e.g., anticonvulsant or anxiolytic models in rodents) confirm functional activity. Structural analogs, such as imidazo[1,5-a][1,4]benzodiazepines, demonstrate dose-dependent effects in seizure models, providing a methodological template for evaluating efficacy and selectivity .

Q. What analytical techniques are critical for characterizing this compound purity and structure?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, particularly <sup>13</sup>C and <sup>1</sup>H) are essential for structural elucidation. Chromatographic methods (HPLC with UV/Vis or MS detection) quantify purity, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data for this compound reactivity?

Discrepancies often arise from unaccounted solvent effects or transition-state stabilization. A hybrid approach combines density functional theory (DFT) calculations with empirical validation. For example, computational models predicting nucleophilic attack sites on the oxadiazepine ring should be tested via kinetic isotope effect (KIE) studies or substituent-directed synthesis . Iterative refinement of theoretical models using experimental data bridges this gap .

Q. What strategies optimize multi-step synthesis of this compound derivatives with divergent substituents?

Modular synthesis employs late-stage functionalization. For instance, introducing fluorophenyl or methyl groups at specific positions can be achieved via Suzuki-Miyaura cross-coupling or reductive amination after core ring formation. Factorial design experiments (e.g., varying coupling catalysts or reaction times) maximize efficiency. Evidence from midazolam synthesis shows that Pd-catalyzed cross-coupling improves regioselectivity in similar frameworks .

Q. How can computational tools enhance the design of this compound-based therapeutics?

Virtual screening (molecular docking, QSAR models) prioritizes derivatives with high binding affinity and ADMET compliance. Software like COMSOL Multiphysics simulates reaction kinetics, while AI-driven platforms predict synthetic feasibility. For example, AI models trained on benzodiazepine datasets can propose novel derivatives with optimized pharmacokinetic profiles .

Methodological Considerations

  • Experimental Design : Use fractional factorial designs to minimize resource consumption while testing multiple variables (e.g., temperature, pH) .
  • Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to avoid misassignment in complex heterocycles .
  • Contradiction Analysis : Apply Bayesian statistics to weigh theoretical vs. empirical data, prioritizing hypotheses with the highest posterior probability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.